molecular formula C13H13N3OS B2857113 1-[4-(2-Amino-1,3-thiazol-4-yl)phenyl]pyrrolidin-2-one CAS No. 869464-91-5

1-[4-(2-Amino-1,3-thiazol-4-yl)phenyl]pyrrolidin-2-one

Cat. No.: B2857113
CAS No.: 869464-91-5
M. Wt: 259.33
InChI Key: OFSONEPCPBZQRA-UHFFFAOYSA-N
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Description

1-[4-(2-Amino-1,3-thiazol-4-yl)phenyl]pyrrolidin-2-one is a compound that features a unique combination of a thiazole ring and a pyrrolidinone moiety. This compound is of significant interest in various fields of scientific research due to its potential biological activities and applications in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-[4-(2-Amino-1,3-thiazol-4-yl)phenyl]pyrrolidin-2-one typically involves the reaction of 2-aminothiazole with a suitable phenyl derivative under controlled conditions. One common method includes the use of thiourea and ethyl alcohol in the presence of iodine to form the thiazole ring . The reaction conditions often require refluxing the mixture for several hours, followed by purification steps such as recrystallization.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions: 1-[4-(2-Amino-1,3-thiazol-4-yl)phenyl]pyrrolidin-2-one undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

    Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under various conditions, including acidic or basic environments.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides, while substitution reactions can introduce various functional groups onto the thiazole ring.

Scientific Research Applications

1-[4-(2-Amino-1,3-thiazol-4-yl)phenyl]pyrrolidin-2-one has a wide range of applications in scientific research:

Comparison with Similar Compounds

Uniqueness: 1-[4-(2-Amino-1,3-thiazol-4-yl)phenyl]pyrrolidin-2-one is unique due to its combination of the thiazole and pyrrolidinone structures, which confer distinct chemical and biological properties. This dual functionality allows it to participate in a broader range of reactions and interactions compared to its individual components .

Properties

IUPAC Name

1-[4-(2-amino-1,3-thiazol-4-yl)phenyl]pyrrolidin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13N3OS/c14-13-15-11(8-18-13)9-3-5-10(6-4-9)16-7-1-2-12(16)17/h3-6,8H,1-2,7H2,(H2,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OFSONEPCPBZQRA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=O)N(C1)C2=CC=C(C=C2)C3=CSC(=N3)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

259.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

869464-91-5
Record name 1-[4-(2-amino-1,3-thiazol-4-yl)phenyl]pyrrolidin-2-one
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